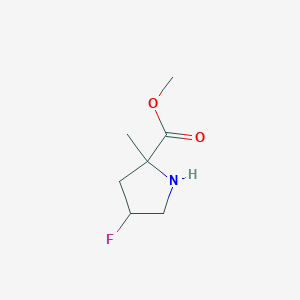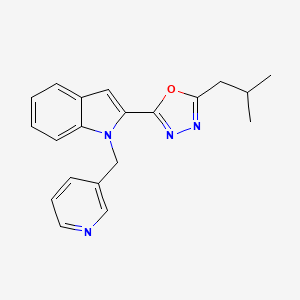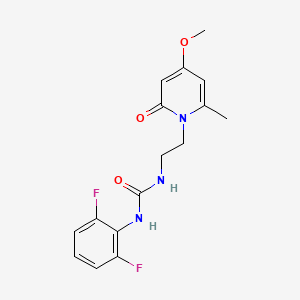
N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related benzofuran derivatives, which can be useful in inferring some aspects of the compound .
Synthesis Analysis
The synthesis of related benzofuran derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of tetrahydrobenzofuran derivatives as described in paper involves an oxidation step using dimethyldioxirane. Similarly, the synthesis of N-aryl benzoxadiazocine derivatives in paper employs a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea. These methods suggest that the synthesis of the target compound may also require a multi-step approach, possibly involving an amide formation step and a cyclization step to form the benzofuran ring system.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often elucidated using spectroscopic techniques such as NMR spectroscopy, as mentioned in papers and . The presence of dimethoxyphenyl and tetrahydrofuran groups in the target compound would likely contribute to its unique NMR characteristics, which could be used to confirm the structure of the synthesized compound.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, depending on the functional groups present. The oxidation reactions described in paper and the condensation reactions in paper highlight the reactivity of different sites within the benzofuran ring system. The target compound may also be amenable to similar reactions, which could be used to further modify its structure or to attach additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely. The presence of substituents such as the dimethoxyphenyl and tetrahydrofuran groups in the target compound would influence its solubility, melting point, and stability. The antimicrobial evaluation and docking studies mentioned in paper , as well as the biological evaluation in paper , suggest that benzofuran derivatives can exhibit significant biological activity, which may also be true for the target compound.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Novel Heterocyclic Compound Synthesis : A study detailed the synthesis of novel compounds, including derivatives of benzodifuran, with anti-inflammatory and analgesic activities. This research showcases the broader application of benzofuran derivatives in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Docking Studies : Another study synthesized and characterized thiophene-2-carboxamides for antimicrobial evaluation, demonstrating the utility of such compounds in developing new antimicrobial agents (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).
Diverse Biological Activities : Benzofuran and dihydrobenzofuran scaffolds are highlighted as core components in a number of biologically active compounds, including drugs. This underscores the importance of these scaffolds in drug discovery and development (Liena Qin, D. Vo, Azadeh Nakhai, C. D. Andersson, M. Elofsson, 2017).
Lewis Acid-Catalyzed Synthesis : Research on the synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds illustrates the versatility of these compounds in organic synthesis and potential pharmacological applications (Wenbo Huang, Jing Xu, Changhui Liu, Zhiyang Chen, Yanlong Gu, 2019).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(oxolane-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-27-13-9-10-17(28-2)15(12-13)23-22(26)20-19(14-6-3-4-7-16(14)30-20)24-21(25)18-8-5-11-29-18/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXJVHAQNNVLFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-(tetrahydrofuran-2-carboxamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

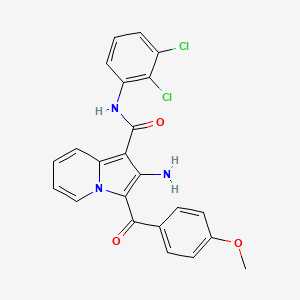


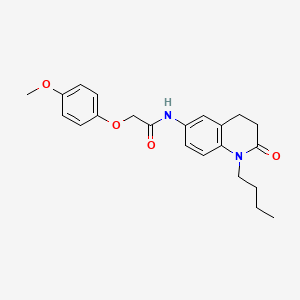
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2553042.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553043.png)
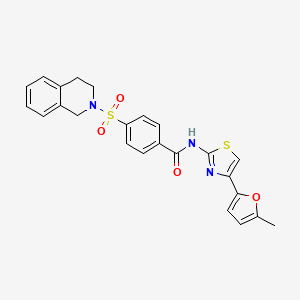
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)
